molecular formula C11H11BrO B8562694 2-bromo-4-methyl-3,4-dihydronaphthalen-1(2H)-one

2-bromo-4-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8562694
M. Wt: 239.11 g/mol
InChI Key: PELQCSAKKLXVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03954983

Procedure details

Commercially available 4-methyl-1-tetralone, 32.0 grams, contained in 250 ml. of chloroform and 50 ml. of ethyl acetate is heated to boiling. A mixture of 98.3 grams of cupric bromide and 50 ml. of ethyl acetate is heated to its reflux temperature. After all of the hydrogen bromide is evolved, the mixture is maintained at its reflux temperature for an additional hour. The reaction mixture is filtered while hot, the residue washed with boiling chloroform and the combined filtrates evaporated to dryness in vacuo. The residue is dissolved in a minimum of methylene chloride, placed upon an alumina column and eluted with methylene chloride. The eluate is concentrated and the desired 2-bromo-4-methyl-1-tetralone obtained as a dark oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cupric bromide
Quantity
98.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[CH2:4][CH2:3]1.C(Cl)(Cl)Cl.[BrH:17]>C(OCC)(=O)C>[Br:17][CH:4]1[CH2:3][CH:2]([CH3:1])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]1=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC(C2=CC=CC=C12)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
cupric bromide
Quantity
98.3 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is maintained at its
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature for an additional hour
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered while hot, the residue
WASH
Type
WASH
Details
washed with boiling chloroform
CUSTOM
Type
CUSTOM
Details
the combined filtrates evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in a minimum of methylene chloride
WASH
Type
WASH
Details
eluted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The eluate is concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1C(C2=CC=CC=C2C(C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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